molecular formula C20H23FN4O5S B6568846 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide CAS No. 904828-23-5

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B6568846
CAS No.: 904828-23-5
M. Wt: 450.5 g/mol
InChI Key: QXMMMWWFQZFMRU-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a sulfonylpiperazine core substituted with a 2-fluorophenyl group and an ethyl linker connected to a 2-(4-nitrophenyl)acetamide moiety. Key structural elements include:

  • Sulfonylpiperazine: A piperazine ring with a sulfonyl (-SO₂-) group at position 1 and a 2-fluorophenyl substituent at position 2.
  • Acetamide Backbone: A flexible ethyl chain bridges the sulfonyl group to the acetamide nitrogen, which is further substituted with a 4-nitrophenyl group.
  • Electron-Withdrawing Groups: The 2-fluorophenyl (on piperazine) and 4-nitrophenyl (on acetamide) groups contribute to the compound’s electronic profile, influencing solubility, receptor binding, and metabolic stability.

For example, sulfonamide formation (via reaction of piperazine with sulfonyl chlorides) and subsequent nucleophilic substitution or amidation reactions are common .

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c21-18-3-1-2-4-19(18)23-10-12-24(13-11-23)31(29,30)14-9-22-20(26)15-16-5-7-17(8-6-16)25(27)28/h1-8H,9-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMMMWWFQZFMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact several biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function. The downstream effects of these disruptions would depend on the specific cellular context.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in the intracellular concentrations of nucleosides, potentially affecting various cellular processes. For instance, it could disrupt DNA replication and repair, RNA transcription, and the regulation of adenosine-dependent signaling pathways.

Biological Activity

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide, also known as compound G678-0143, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26FN3O5S, with a molecular weight of 451.52 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities including antipsychotic and antidepressant effects. Its structure includes:

  • Piperazine ring : Commonly found in many pharmacologically active compounds.
  • Nitrophenyl group : Implicated in various biological interactions.
  • Sulfonamide linkage : Known for its role in antibacterial activity.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Serotonin Receptor Modulation : Piperazine derivatives often exhibit affinity for serotonin receptors (5-HT), which are crucial in mood regulation and anxiety disorders.
  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit certain enzymes, contributing to its therapeutic effects.

Pharmacological Studies

Several studies have investigated the pharmacological profile of this compound:

  • Antidepressant Activity : Research indicates potential antidepressant effects through serotonin receptor modulation. In animal models, the compound demonstrated reduced depressive-like behaviors when administered at specific dosages.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation in vitro. The mechanism appears linked to apoptosis induction in cancer cells, although further research is needed to confirm these findings.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models, indicating potential use in inflammatory conditions.

Study 1: Antidepressant Efficacy

A study conducted on rodent models evaluated the antidepressant potential of the compound by measuring behavioral changes following administration. Results indicated significant reductions in immobility time during forced swim tests, suggesting enhanced mood elevation compared to control groups.

Study 2: Antitumor Activity

In vitro studies on various cancer cell lines (e.g., breast and colon cancer) revealed that this compound inhibited cell viability significantly at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in apoptotic cell populations.

Comparative Analysis

PropertyValue
Molecular FormulaC21H26FN3O5S
Molecular Weight451.52 g/mol
LogP (Partition Coefficient)1.983
Water Solubility (LogSw)-2.87
Polar Surface Area74.677

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Piperazine and Aromatic Rings

Compound 16 ():
  • Structure : N-(2-Fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide.
  • Key Differences :
    • The acetamide nitrogen is linked to a 2-fluorophenyl group instead of a 4-nitrophenyl group.
    • Both the piperazine and acetamide moieties bear fluorophenyl substituents.
  • Activity : Acts as a negative allosteric modulator, likely targeting neurotransmitter receptors. The dual fluorophenyl groups enhance lipophilicity and may improve blood-brain barrier penetration compared to the nitro-substituted target compound .
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide ():
  • Structure : Features a 4-methylphenyl (tolyl) group on the piperazine sulfonyl moiety and a 4-fluorophenyl group on the acetamide.
  • Key Differences: The methyl group on the tolyl substituent increases steric bulk compared to the 2-fluorophenyl group in the target compound. The 4-fluorophenyl (vs.
N-(2-Bromophenyl)-2-[4-(4-Nitrophenyl)piperazino]acetamide ():
  • Structure : Substitutes the 2-fluorophenyl group (on piperazine) with a 4-nitrophenyl group and replaces the acetamide’s 4-nitrophenyl with a 2-bromophenyl.
  • Key Differences :
    • Bromine’s larger atomic radius and lower electronegativity compared to fluorine may lead to distinct binding interactions.
    • The nitro group on piperazine (vs. fluorophenyl) could enhance electrophilicity, affecting metabolic stability .

Functional Group Modifications

W-18 ():
  • Structure : A piperidinyl sulfonamide derivative with a 4-nitrophenylethyl group.
  • Key Differences: Piperidine core (vs. The nitro group’s position (on the phenylethyl side chain) contrasts with the target compound’s acetamide-linked nitro group.
  • Activity : W-18’s structural similarity to fentanyl suggests opioid receptor interactions, whereas the target compound’s piperazine-sulfonyl group may target serotonin or dopamine receptors .
2-(4-Fluorophenyl)-N-(2-((4-(2-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide ():
  • Structure : Nearly identical to the target compound but substitutes the 4-nitrophenyl group with a 4-fluorophenyl on the acetamide.
  • This analog may exhibit higher bioavailability but lower receptor affinity compared to the nitro-substituted compound .

Pharmacological Implications

  • This contrasts with fluorophenyl or methoxyphenyl analogs (), where electron-donating groups reduce reactivity .
  • Sulfonylpiperazine Core : Common in antipsychotics and antidepressants (e.g., aripiprazole), this moiety likely confers affinity for serotonin (5-HT) or dopamine (D₂) receptors. Substituents on the piperazine (e.g., 2-fluorophenyl vs. 4-methylphenyl) fine-tune selectivity .

Physicochemical Properties

Property Target Compound Compound 16 () Analog
Molecular Weight ~464 g/mol ~422 g/mol ~423 g/mol
LogP (Predicted) ~3.2 ~3.5 ~2.8
Key Substituents 4-Nitrophenyl, 2-Fluorophenyl Dual Fluorophenyl 4-Fluorophenyl
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing Weakly electron-withdrawing

Q & A

Q. What are the key synthetic routes for N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-(2-fluorophenyl)piperazine with a sulfonating agent (e.g., chlorosulfonic acid) to form the sulfonyl intermediate.
  • Step 2: Coupling the sulfonated piperazine with a nitro-substituted acetamide derivative via nucleophilic substitution.
  • Critical Parameters: Use of triethylamine as a base to neutralize HCl byproducts, reaction temperatures (room temp. to 50°C), and anhydrous solvents (e.g., DCM). Purity is ensured via column chromatography and TLC monitoring .

Q. Which spectroscopic and analytical methods are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and piperazine ring integrity.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated m/z 506.12 vs. observed).
  • Infrared (IR) Spectroscopy: Peaks at ~1350 cm1^{-1} (sulfonyl S=O) and ~1650 cm1^{-1} (amide C=O) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

Initial studies on structurally analogous piperazine sulfonamides show:

  • Enzyme Inhibition: Carbonic anhydrase inhibition (IC50_{50} values in µM range) due to sulfonamide-Zn2+^{2+} interactions.
  • Receptor Binding: Serotonergic (5-HT1A_{1A}) or dopaminergic receptor affinity, assessed via radioligand displacement assays .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanism of action for this compound?

  • Target Identification: Use of affinity chromatography or click chemistry to immobilize the compound and pull down bound proteins.
  • Functional Assays: Measure cAMP levels (for GPCR targets) or enzyme activity (e.g., carbonic anhydrase) post-treatment.
  • Structural Studies: X-ray crystallography or molecular docking to map binding interactions (e.g., sulfonamide-Zn2+^{2+} in enzymes) .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Substitution Patterns: Vary fluorophenyl (electron-withdrawing) or nitrophenyl (electron-deficient) groups to assess potency.
  • Piperazine Modifications: Replace with morpholine or piperidine rings to study steric/electronic effects.
  • Assay Conditions: Test derivatives in enzyme inhibition (e.g., IC50_{50}) or receptor binding (Ki_i) assays under standardized protocols .

Q. How can contradictory activity data across studies be resolved?

  • Standardized Assays: Replicate experiments using identical cell lines (e.g., HEK293 for receptors) and buffer conditions.
  • Metabolite Screening: Use LC-MS to rule out off-target effects from degradation products.
  • Statistical Validation: Apply ANOVA or Bayesian analysis to account for variability in biological replicates .

Q. What pharmacokinetic challenges are anticipated, and how are they addressed?

  • Solubility: Low aqueous solubility due to nitro and fluorophenyl groups; use co-solvents (DMSO/PEG) or nanoformulations.
  • Metabolic Stability: Assess hepatic microsomal stability (e.g., t1/2_{1/2} in human liver microsomes) and identify CYP450 metabolites via LC-MS/MS.
  • Blood-Brain Barrier (BBB) Penetration: Predict logP and polar surface area (PSA) using computational tools like SwissADME .

Q. Which computational methods are suitable for optimizing this compound’s bioactivity?

  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over time (e.g., GROMACS).
  • QSAR Modeling: Train models using descriptors like Hammett constants or topological polar surface area (TPSA).
  • Free Energy Perturbation (FEP): Calculate binding affinity changes for proposed derivatives .

Q. What formulation strategies enhance stability and bioavailability?

  • Solid Dispersion: Use polymers (e.g., PVP) to improve dissolution rates.
  • Lipid-Based Carriers: Encapsulate in liposomes or micelles to enhance solubility.
  • Lyophilization: Stabilize for long-term storage by removing water under vacuum .

Q. How can target engagement be validated in vivo?

  • Biomarker Analysis: Measure downstream markers (e.g., reduced prostaglandin E2 for COX-2 inhibition).
  • PET Imaging: Radiolabel the compound (e.g., 18^{18}F) to track biodistribution and target binding.
  • Genetic Knockdown: Use siRNA or CRISPR to silence putative targets and assess activity loss .

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